molecular formula C12H16N4O2 B5547826 7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5547826
M. Wt: 248.28 g/mol
InChI Key: WVANPVUOTKCRKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro compounds, including those similar to the compound , often involves multi-step synthetic pathways that can include nucleophilic substitution, cyclization, and carbonyl reduction steps. An example of a related compound's synthesis involves a three-step process starting from basic heterocyclic precursors, leading to the formation of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones with high yields (Pardali et al., 2021). Such methodologies highlight the efficiency and versatility of synthesizing complex spirocyclic structures.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by the presence of spiro-linked heterocyclic rings, which can significantly influence their chemical reactivity and biological activity. The structural analysis of similar compounds reveals that they can crystallize with distinct molecular arrangements, influenced by cooperative hydrogen bonding patterns (Staško et al., 2002). Such insights are crucial for understanding the interaction mechanisms of these compounds with biological targets.

Chemical Reactions and Properties

Diazaspiro compounds exhibit a range of chemical reactivities, attributed to their unique structural features. For instance, the presence of the spirocyclic core and imidazole ring can influence their behavior in nucleophilic substitution reactions and their interaction with various reagents. The specific functional groups present in the compound, such as the imidazole and dione moieties, also play a critical role in determining its chemical properties and reactions (Oh & Kohn, 1992).

Physical Properties Analysis

The physical properties of diazaspiro compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and the nature of substituents on the spirocyclic core. For instance, the crystalline structure of related compounds can exhibit different hydrogen bonding patterns and molecular arrangements, affecting their physical state and stability (Silaichev et al., 2013).

Chemical Properties Analysis

The chemical properties of "7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione" and similar compounds are marked by their reactivity towards nucleophiles and electrophiles, the potential for forming hydrogen bonds, and their acidity/basicity. These properties are crucial for their interactions with biological molecules and potential use in drug design and development. The synthesis routes and reactions these compounds undergo can significantly impact their final chemical properties, offering a wide range of possibilities for customization and optimization in medicinal chemistry applications (Huynh et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are similar in structure to your compound of interest, has been developed. These compounds are noted for their high yield and purity, making them useful in pharmacological research (Pardali et al., 2021).
  • Research on the synthesis, characterization, and evaluation of corrosion inhibition of imidazolidine derivatives, including 1,4-diazaspiro[4.5]decane, has shown their potential as novel corrosion inhibitors for steel in acidic environments (Wazzan et al., 2018).

Pharmacological Evaluation and Molecular Modeling

  • New arylpiperazinylpropyl derivatives of diazaspirodecanedione, which share structural similarities with your compound, have been synthesized and evaluated for their affinity toward various receptors, showing potential as pharmacological agents (Czopek et al., 2016).
  • Synthesis of N-(4-aryl-1-piperazinylbutyl)-substituted diazaspirodecanedione derivatives, with potential anxiolytic activity, has been reported. These derivatives display receptorial affinity in pharmacological assays (Kossakowski et al., 1998).

Biological Activity and Potential Applications

  • A study on the anti-tumor and anti-angiogenic activities of azaspiro bicyclic hydantoin derivatives demonstrated significant anti-proliferative effects against certain cancer cell lines and angiogenesis inhibition, suggesting potential therapeutic applications (Basappa et al., 2009).
  • Synthesized spiroimidazolidine-2,4-diones have shown hypoglycemic activity, making them promising candidates for further investigation in diabetes treatment (Iqbal et al., 2012).

Safety and Hazards

Safety information for specific imidazole compounds can vary. For example, (1-Methyl-1H-imidazol-2-yl)methanamine is classified as a combustible solid . Always refer to the specific safety data sheet (SDS) for the compound .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future research directions could involve exploring these biological activities further and developing new drugs based on imidazole compounds.

properties

IUPAC Name

7-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-5-3-13-9(15)7-16-4-2-12(8-16)6-10(17)14-11(12)18/h3,5H,2,4,6-8H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANPVUOTKCRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC3(C2)CC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

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